
Pipemidic acid pharmacokinetics absorption
distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pipemidic Acid

CAS No.: 51940-44-4

Cat. No.: S539726

Get Quote

Comprehensive Pharmacokinetic Profile of Pipemidic
Acid

The tables below summarize the key quantitative data on the absorption, distribution, and excretion of

pipemidic acid.

Table 1: Absorption & Plasma Protein Binding of Pipemidic Acid

Parameter Species Findings Source / Context

Oral Bioavailability Humans 93.1% ± 11% (using

HPLC method)

Single- and multiple-

dose study [1]

Peak Plasma
Concentration (C~max~)

Humans (500mg,

multiple dose)

4.3 ± 0.5 μg/mL at 1.2

hours

Single- and multiple-

dose study [1]

Time to Peak (T~max~) Humans (500mg,

multiple dose)

1.2 ± 0.1 hours Single- and multiple-

dose study [1]

Protein Binding Humans ~30% (in serum); 13.4%

± 2.7% (at C~max~)

Multiple studies [2] [1]
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Parameter Species Findings Source / Context

Protein Binding Dogs ~20% (in plasma) Foundational 1975
study [2]

Table 2: Distribution & Excretion of Pipemidic Acid

Parameter Species Findings Source / Context

Apparent Volume of
Distribution (Vd)

Humans 1.9 ± 0.2 L/kg Single- and multiple-
dose study [1]

Tissue Distribution Rats &
Humans

Most organs and tissues; highest in
kidneys, liver

Foundational &
surgical field studies

[2] [3]

Biliary Concentration Multiple Much higher than plasma level Foundational 1975

study [2]

Urinary
Concentration

Humans

(500mg)

Peak: 420 μg/mL; Min at dosing

interval: >100 μg/mL

Surgical field &

multiple-dose studies
[1] [3]

Elimination Half-Life
(t~½~)

Humans 3.4 ± 0.2 hours Single- and multiple-
dose study [1]

Total Clearance Humans 6.3 ± 0.5 mL/min/kg Single- and multiple-
dose study [1]

Renal Clearance Humans 4.3 ± 0.7 mL/min/kg Single- and multiple-
dose study [1]

Urinary Excretion
(active form)

Multiple 25% to 88% (dose/species dependent) Foundational 1975
study [2]

Fecal Excretion Humans The remainder of the dose not found
in urine

Foundational 1975
study [2]
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Parameter Species Findings Source / Context

Renal Excretion
Mechanism

Dogs 45-68% glomerular filtration;
remainder by proximal tubular
secretion (probenecid-sensitive)

Renal excretion study
[4]

Detailed Experimental Protocols

The following are the key methodologies used in the cited studies to generate the pharmacokinetic data.

Protocol: General Absorption, Distribution, and Excretion Study

This foundational protocol is based on the 1975 study that investigated pipemidic acid across mice, rats,

dogs, monkeys, and humans [2].

1. Dosing and Sampling: Pipemidic acid was administered orally at a dose of approximately 50
mg/kg. Blood plasma samples were collected at predetermined time points to determine peak plasma

levels and calculate the area under the curve (AUC).
2. Protein Binding Assay: The binding of pipemidic acid to serum proteins was determined using

equilibrium dialysis or ultracentrifugation. The percentage of protein-bound drug was calculated by
comparing the concentration in the protein-free filtrate to the total concentration in plasma.

3. Tissue Distribution Analysis: Animals were sacrificed at specific times post-administration.
Various organs and tissues (e.g., kidneys, liver, heart, muscle) were homogenized. The concentration

of pipemidic acid in these homogenates was measured and compared to concurrent plasma levels.
4. Excretion Measurement: Urine and feces were collected over a set period (e.g., 6-24 hours). The

cumulative amount of bacteriologically active pipemidic acid excreted in urine and feces was
quantified and expressed as a percentage of the administered dose.

Protocol: Renal Excretion Mechanism Study

This specific protocol details the method used to elucidate the renal handling of pipemidic acid in dogs [4].

1. Renal Clearance Method: Anesthetized dogs were administered pipemidic acid. The renal

clearance of pipemidic acid was calculated using the standard formula: ( CL_r = (U \times V) / P ),
where ( CL_r ) is renal clearance, ( U ) is urine concentration, ( V ) is urine flow rate, and ( P ) is
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plasma concentration. This value was compared to the glomerular filtration rate (inulin clearance) to

determine the mechanism.
2. Stop-Flow Method: The ureter was temporarily clamped to stop urine flow, allowing the drug to

undergo diffusion and secretion processes in the stationary tubular fluid. After releasing the clamp,
small serial urine samples were analyzed. The pattern of pipemidic acid concentration in these

samples helped identify the specific site of tubular excretion along the nephron.
3. Probenecid Inhibition: To confirm active tubular secretion, the study was repeated after pre-

treating the dogs with probenecid, a known inhibitor of organic anion transport. A significant reduction
in the renal clearance of pipemidic acid post-probenecid confirmed the involvement of this transport

system.

Protocol: Human Single- and Multiple-Dose Pharmacokinetics

This 1984 study used a more modern analytical technique to investigate pipemidic acid in human volunteers

[1].

1. High-Pressure Liquid Chromatography (HPLC): A sensitive and specific HPLC method was

developed and validated for the quantitation of pipemidic acid in human biological fluids (serum,
urine, saliva). This allowed for precise measurement of pharmacokinetic parameters.

2. Study Design: Two groups of healthy volunteers received pipemidic acid in a single dose or
multiple twice-daily doses. The study included both oral and intravenous administration to calculate

absolute bioavailability.
3. Pharmacokinetic Modeling: Serum concentration-time data after intravenous administration were

fitted to a two-compartment open model. Oral data were fitted to a one-compartment model with first-
order absorption. Standard non-compartmental analysis was also used to determine key parameters

like AUC, C~max~, T~max~, Vd, clearance, and half-life.

Pharmacokinetic Pathway and Experimental Workflow

The following diagrams illustrate the overall pharmacokinetic journey of pipemidic acid and a generalized

workflow for its study.
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Diagram 1: The ADME pathway of pipemidic acid, from oral administration to elimination.
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Diagram 2: A generalized workflow for conducting pharmacokinetic studies on pipemidic acid.

Research Implications and Modern Context

Efficacy in Urinary Tract Infections: The high concentrations of pipemidic acid achieved in urine
(far exceeding the MIC for common uropathogens) and its renal-focused excretion profile strongly

support its primary clinical application for treating urinary tract infections [1] [3].
Drug Interaction Potential: The renal excretion mechanism involving probenecid-sensitive tubular

secretion [4] suggests a potential for drug interactions with other agents that use the same pathway.
Furthermore, a 1995 study in rat microsomes indicated that high concentrations of pipemidic acid
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can inhibit the metabolism of other drugs, like theophylline [5]. A 2024 systematic review confirms that

such interactions with food, antacids, and mineral supplements are a critical consideration for the
entire quinolone class [6].

Safety Profile: The foundational animal studies reported a very high mean lethal dose (LD~50~
>16,000 mg/kg in mice) and no abnormalities in short-term repeated-dose studies, indicating a wide

safety margin for pipemidic acid at therapeutic doses [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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